

A Comparative Analysis of U-46619 and Endothelin-1 on Vasoconstriction

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Compound of Interest

Compound Name: U-46619 serinol amide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasoconstrictive effects of the thromboxane A2 mimetic, U-46619, and the potent endogenous vasoconstrictor, endothelin-1. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their cardiovascular and pharmacological studies.

Quantitative Comparison of Vasoconstrictor Potency

U-46619 and endothelin-1 are both potent vasoconstrictors, though their relative potency can vary depending on the vascular bed. The following tables summarize their half-maximal effective concentration (EC50) and maximal contractile response (Emax) in various blood vessels.

U-46619			
Vascular Bed	Species	EC50 (nM)	Reference
Rat Mesenteric Artery	Rat	Not explicitly stated, but shown to be a potent vasoconstrictor	[1] (--INVALID-LINK--)
Rat Aorta	Rat	~1.5	[2] (--INVALID-LINK--)
Human Coronary Artery	Human	Sub-nanomolar	[2] (--INVALID-LINK--)
Human Mammary Artery	Human	Sub-nanomolar	[2] (--INVALID-LINK--)
Human Radial Artery	Human	Sub-nanomolar	[2] (--INVALID-LINK--)
Human Saphenous Vein	Human	<10 times less potent than ET-1	[2] (--INVALID-LINK--)
Human Umbilical Vein	Human	<10 times less potent than ET-1	[2] (--INVALID-LINK--)

Endothelin-1			
Vascular Bed	Species	EC50 (nM)	Reference
Rat Mesenteric Artery	Rat	Not explicitly stated, but shown to be a potent vasoconstrictor	[1](--INVALID-LINK--)
Rat Aorta	Rat	~1.5	[2](--INVALID-LINK--)
Human Coronary Artery	Human	~50 times less potent than U-46619	[2](--INVALID-LINK--)
Human Mammary Artery	Human	~50 times less potent than U-46619	[2](--INVALID-LINK--)
Human Radial Artery	Human	~50 times less potent than U-46619	[2](--INVALID-LINK--)
Human Saphenous Vein	Human	More potent than U-46619	[2](--INVALID-LINK--)
Human Umbilical Vein	Human	More potent than U-46619	[2](--INVALID-LINK--)

Maximal Contractile Response (Emax)		
Agonist	Vascular Bed	Emax (% of KCl response)
U-46619	Human Arteries and Veins	~20%
Endothelin-1	Human Arteries and Veins	~80%
U-46619	Rat Aorta	Similar to Endothelin-1
Endothelin-1	Rat Aorta	Similar to U-46619

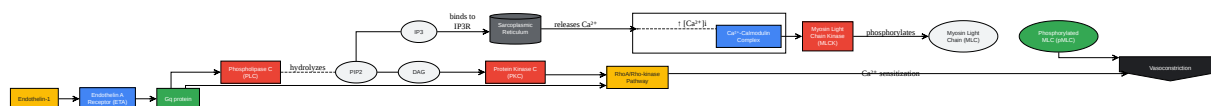
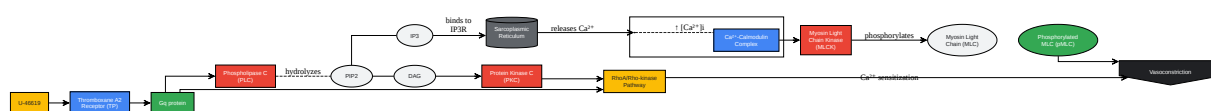
Signaling Pathways

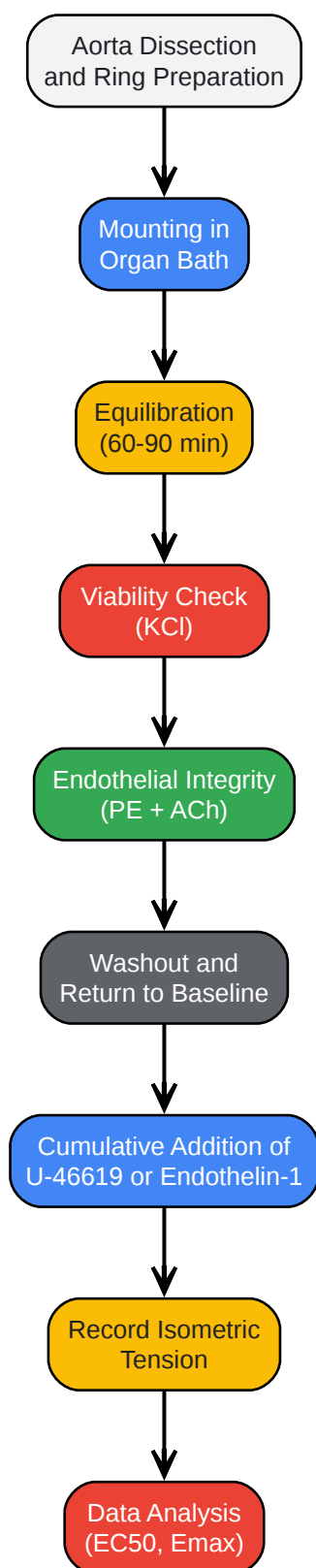
Both U-46619 and endothelin-1 induce vasoconstriction through G-protein coupled receptor (GPCR) signaling cascades that ultimately increase intracellular calcium concentration and

sensitize the contractile machinery to calcium.

U-46619 Signaling Pathway

U-46619 acts as a potent agonist of the Thromboxane A2 receptor (TP receptor), which is coupled to the Gq family of G-proteins.





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